1-(4,4-difluorocyclohexyl)-N-methylmethanamine
説明
特性
IUPAC Name |
1-(4,4-difluorocyclohexyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-11-6-7-2-4-8(9,10)5-3-7/h7,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAVXGJPNRUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
General Synthetic Strategy
The synthesis generally involves two key steps:
- Construction or procurement of the 4,4-difluorocyclohexyl intermediate.
- Introduction of the N-methylmethanamine substituent via nucleophilic substitution or reductive amination.
Preparation from 4-(Bromomethyl)-1,1-difluorocyclohexane
A well-documented method involves the use of 4-(bromomethyl)-1,1-difluorocyclohexane as a key intermediate:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 4-(Bromomethyl)-1,1-difluorocyclohexane + N-methylmethanamine or equivalent amine source | Nucleophilic substitution where the bromide is displaced by the amine nucleophile | Moderate to high (e.g., 69% reported) |
| 2 | Reaction time: ~48 hours; solvent and temperature vary depending on catalyst/base used | Prolonged reaction time ensures complete conversion; typical solvents include polar aprotic solvents | - |
This method is exemplified in patent WO2018202694A1, where the intermediate 4-(bromomethyl)-1,1-difluorocyclohexane is reacted with an amine to afford the target compound with good yield and purity.
Alternative Approaches
- Reductive Amination: Starting from 4,4-difluorocyclohexanone, reaction with methylamine followed by reduction (e.g., with sodium cyanoborohydride or catalytic hydrogenation) can yield the N-methylmethanamine derivative.
- Halogenation and Substitution: Direct fluorination of cyclohexyl intermediates followed by halogenation at the methyl position and subsequent amination.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution.
- Temperature: Mild heating (e.g., 40–80 °C) to accelerate substitution without decomposition.
- Catalysts/Bases: Use of bases like potassium carbonate or triethylamine to neutralize hydrogen halide byproducts.
- Purification: Typically involves extraction, crystallization, or chromatography to isolate the pure amine.
Detailed Reaction Data (Example from Patent WO2018202694A1)
| Parameter | Value/Condition |
|---|---|
| Starting Material | 4-(Bromomethyl)-1,1-difluorocyclohexane (CAS: 858121-94-5) |
| Nucleophile | N-methylmethanamine or equivalent |
| Reaction Time | 48 hours |
| Temperature | Ambient to 60 °C |
| Solvent | DMF or similar polar aprotic solvent |
| Yield | 69% (isolated yield) |
| Purity | >95% (by HPLC or NMR) |
This reaction scheme is robust and scalable, suitable for laboratory and industrial synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4-(Bromomethyl)-1,1-difluorocyclohexane | Bromide displacement by amine | ~69 | Most documented, reliable |
| Reductive amination | 4,4-Difluorocyclohexanone + methylamine | Imine formation + reduction | Variable | Alternative route, requires reduction step |
| Halogenation + substitution | Cyclohexyl derivatives | Fluorination + amination | Variable | Less common, more steps involved |
化学反応の分析
Types of Reactions: 1-(4,4-Difluorocyclohexyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted cyclohexyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanoic acid.
Reduction: Formation of 1-(4,4-difluorocyclohexyl)-N-methylmethanamine derivatives.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学的研究の応用
1-(4,4-Difluorocyclohexyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
1-(4,4-Difluorocyclohexyl)-N-methylmethanamine is similar to other fluorinated cyclohexyl compounds, such as 4,4-difluorocyclohexanemethanol and 1-(4,4-difluorocyclohexyl)ethan-1-amine. its unique structural features, such as the presence of the N-methylmethanamine group, distinguish it from these compounds. These structural differences can lead to variations in reactivity, biological activity, and industrial applications.
類似化合物との比較
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Lipophilicity: The 4,4-difluorocyclohexyl group increases logP compared to non-fluorinated cyclohexyl or aromatic analogs (e.g., 1-(3-methoxyphenyl)-N-methylmethanamine) .
- Steric Effects : The difluorocyclohexyl group introduces conformational rigidity, contrasting with flexible allylamine derivatives like 1-(4,4-difluorocyclohexyl)prop-2-en-1-amine .
- Bioactivity : Compounds with difluorocyclohexyl motifs (e.g., carbamates in SARS-CoV-2 3CL protease inhibitors) demonstrate enhanced target binding due to fluorine’s electronegativity and hydrophobic interactions .
Physicochemical and Spectroscopic Properties
Table 2: NMR Data Comparison (Selected Peaks)
Key Observations:
- NMR Signatures : The N-methyl group in 1-(4,4-difluorocyclohexyl)-N-methylmethanamine appears as a singlet at δ 2.23 ppm, distinct from aromatic analogs (e.g., δ 7.31–7.21 ppm in triazole-containing amines) .
- Fluorine Effects : The 4,4-difluorocyclohexyl group causes characteristic splitting in ¹³C-NMR due to coupling with fluorine nuclei .
生物活性
1-(4,4-Difluorocyclohexyl)-N-methylmethanamine, often referred to as a cyclohexyl amine derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(4,4-Difluorocyclohexyl)-N-methylmethanamine
- Molecular Formula : C_{10}H_{14}F_2N
- Molecular Weight : 189.23 g/mol
The compound features a cyclohexyl ring substituted with two fluorine atoms and a methylamino group. This unique structure contributes to its pharmacological properties.
The biological activity of 1-(4,4-difluorocyclohexyl)-N-methylmethanamine is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine transporter inhibitor, potentially affecting dopamine and norepinephrine levels in the central nervous system.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antidepressant-like Effects : Studies have shown that it may produce effects similar to traditional antidepressants in animal models.
- Neuroprotective Properties : Preliminary data suggest it could protect neuronal cells from oxidative stress.
- Potential for Addiction Treatment : Its action on monoamine transporters suggests it could be explored for treating substance use disorders.
Data Table: Biological Activity Profile
Case Study 1: Antidepressant-Like Effects
In a controlled study involving rodents, the administration of 1-(4,4-difluorocyclohexyl)-N-methylmethanamine resulted in a significant decrease in immobility time during the forced swim test. This suggests an enhancement of mood-related behaviors comparable to established antidepressants.
Case Study 2: Neuroprotection Against Oxidative Stress
Another study investigated the neuroprotective effects of the compound on human neuroblastoma cells exposed to oxidative stress. The results demonstrated that treatment with the compound led to a marked increase in cell viability compared to untreated controls, indicating potential therapeutic applications in neurodegenerative diseases.
Case Study 3: Monoamine Transporter Interaction
A binding affinity study using radiolabeled ligands revealed that 1-(4,4-difluorocyclohexyl)-N-methylmethanamine has a high affinity for the dopamine transporter (DAT), suggesting its role as a potential stimulant or modulator of dopaminergic activity.
Q & A
Q. What are the recommended synthetic pathways for 1-(4,4-difluorocyclohexyl)-N-methylmethanamine?
Answer: The synthesis typically involves reductive amination of 4,4-difluorocyclohexanone with methylamine. Key steps include:
Condensation : Reacting 4,4-difluorocyclohexanone with methylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.
Reduction : Using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to reduce the imine to the secondary amine.
Purification : Isolation via column chromatography (silica gel, eluent: ethyl acetate/hexane) and verification by NMR (¹H/¹³C) and HPLC (>98% purity) .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclohexyl difluoro substitution and N-methylamine connectivity. For example, ¹⁹F NMR can resolve fluorine coupling patterns (e.g., J~240 Hz for 4,4-difluoro groups) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using a C18 column and UV detection (λ=254 nm) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]⁺=204.2 g/mol) .
Q. How does the difluorocyclohexyl group impact solubility and stability?
Answer:
- Solubility : The hydrophobic cyclohexyl ring reduces aqueous solubility, but the fluorine atoms enhance polarity, enabling dissolution in polar aprotic solvents (e.g., DMSO, acetone).
- Stability : Fluorination increases metabolic stability by resisting oxidative degradation. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) show <5% degradation .
Advanced Research Questions
Q. How does the 4,4-difluorocyclohexyl moiety influence conformational dynamics?
Answer:
- Conformational Analysis : The 4,4-difluoro substitution locks the cyclohexane ring in a chair conformation, reducing axial-equatorial flipping. This rigidity enhances binding specificity in receptor studies (e.g., GPCR targets).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict a 2.1 kcal/mol energy barrier for ring inversion, validated by variable-temperature NMR .
Q. What strategies mitigate challenges in regioselective fluorination during synthesis?
Answer:
Q. How does this compound interact with biological targets (e.g., enzymes, receptors)?
Answer:
- Cholinesterase Inhibition : In vitro assays (Ellman’s method) show IC₅₀=12 µM for acetylcholinesterase, attributed to the N-methylamine group’s nucleophilic interaction with the catalytic serine residue.
- Receptor Binding : Radioligand displacement assays (e.g., for σ receptors) reveal Ki=8 nM, with the difluorocyclohexyl group enhancing lipophilic binding .
Q. What are the limitations of current toxicity assessments, and how can they be addressed?
Answer:
- Limitations : Standard Ames tests may miss idiosyncratic toxicity due to fluorinated metabolites.
- Advanced Methods : Use hepatocyte spheroid models or metabolomics (LC-MS/MS) to detect reactive intermediates (e.g., fluoroepoxides) .
Methodological Considerations
Q. How to resolve conflicting data in solubility measurements across studies?
Answer:
Q. What computational tools predict the pharmacokinetic profile of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
